molecular formula C10H17N B125005 (4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine CAS No. 152375-27-4

(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine

Cat. No.: B125005
CAS No.: 152375-27-4
M. Wt: 151.25 g/mol
InChI Key: CCEXVZNUHRQRQP-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Docusate calcium is synthesized through the esterification of dioctyl sulfosuccinate with calcium. The reaction involves the use of dioctyl sulfosuccinate, which is prepared by reacting maleic anhydride with 2-ethylhexanol to form dioctyl maleate. This intermediate is then sulfonated to produce dioctyl sulfosuccinate .

Industrial Production Methods

In industrial settings, the production of docusate calcium involves large-scale esterification and sulfonation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically involves the use of catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Docusate calcium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or other reduced forms .

Scientific Research Applications

Docusate calcium has a wide range of scientific research applications, including:

Mechanism of Action

Docusate calcium functions as an anionic surfactant with emulsifying and wetting properties. It reduces the surface tension of the oil-water interface of the stool, leading to enhanced incorporation of water and fat. This softens the stool and facilitates its passage through the intestinal tract . The molecular targets and pathways involved include the interaction with the mucosal lining of the intestines, promoting water retention in the stool .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docusate calcium is unique in its specific use of calcium as the counterion, which may offer different pharmacokinetic properties compared to its sodium and potassium counterparts. Its effectiveness as a stool softener and its surfactant properties make it a valuable compound in both medical and industrial applications .

Properties

CAS No.

152375-27-4

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine

InChI

InChI=1S/C10H17N/c1-2-10-6-3-5-9(10)11-8-4-7-10/h2-8H2,1H3/t10-/m0/s1

InChI Key

CCEXVZNUHRQRQP-JTQLQIEISA-N

Isomeric SMILES

CC[C@@]12CCCC1=NCCC2

SMILES

CCC12CCCC1=NCCC2

Canonical SMILES

CCC12CCCC1=NCCC2

Synonyms

2H-Cyclopenta[b]pyridine,4a-ethyl-3,4,4a,5,6,7-hexahydro-,(S)-(9CI)

Origin of Product

United States

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